Diphenoxylate hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de diphénoxylate est un médicament opioïde à action centrale de la série des phénylpipéridines. Il est principalement utilisé comme antidiarrhéique, souvent en association avec l’atropine pour prévenir l’abus. À fortes doses, il agit de manière similaire à la morphine mais possède peu ou pas d’activité analgésique .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le chlorhydrate de diphénoxylate est synthétisé par un processus en plusieurs étapes impliquant la réaction du 4-phénylpipéridine-4-carboxylate d’éthyle avec le bromure de 3-cyano-3,3-diphénylpropyle. Les conditions réactionnelles impliquent généralement l’utilisation d’une base telle que l’hydrure de sodium dans un solvant aprotique comme le diméthylformamide. Le produit résultant est ensuite hydrolysé et converti en son sel chlorhydrate .

Méthodes de production industrielle : La production industrielle de chlorhydrate de diphénoxylate suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final. L’utilisation de réacteurs automatisés et de procédés à flux continu permet de maintenir la cohérence et l’efficacité de la production.

Types de réactions :

Oxydation : Le chlorhydrate de diphénoxylate peut subir des réactions d’oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de dérivés N-oxydes.

Réduction : Le composé peut être réduit en ses dérivés aminés correspondants dans des conditions spécifiques.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe cyano, conduisant à divers dérivés substitués.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque sont couramment utilisés.

Réduction : L’hydrogénation catalytique utilisant du palladium sur charbon est une méthode typique.

Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Dérivés N-oxydes.

Réduction : Dérivés aminés.

Substitution : Divers dérivés pipéridine substitués.

4. Applications de la recherche scientifique

Le chlorhydrate de diphénoxylate a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour le développement de méthodes chromatographiques.

Biologie : Le composé est étudié pour ses effets sur le système gastro-intestinal et ses interactions potentielles avec d’autres médicaments.

Médecine : Il est principalement utilisé dans le traitement de la diarrhée et est étudié pour sa pharmacocinétique et sa pharmacodynamie.

Industrie : Il est utilisé dans la formulation de médicaments antidiarrhéiques et fait l’objet de recherches pour le développement de nouveaux systèmes d’administration de médicaments

Applications De Recherche Scientifique

FDA-Approved Uses

Diphenoxylate hydrochloride is indicated for the management of diarrhea in adults and children aged 13 years and older. Its primary applications include:

- Acute Non-Infectious Diarrhea : Effective for short-term treatment, it is often prescribed when diarrhea is not caused by infections.

- Chronic Diarrhea : It may be used in chronic conditions such as:

- Diarrhea-predominant irritable bowel syndrome

- Ulcerative colitis

- Crohn's disease

The Eastern Association for the Surgery of Trauma has evaluated diphenoxylate/atropine alongside other treatments for ICU patients experiencing acute non-infectious diarrhea, finding it comparable to loperamide in efficacy .

Off-Label Uses

This compound is also utilized off-label in specific cases, including:

- Postsurgical Management : The North American Society of Pediatric Gastroenterology, Hepatology, and Nutrition supports its cautious use in patients with Hirschsprung disease who experience fecal incontinence .

Pharmacokinetics

- Absorption : Approximately 90% of diphenoxylate is absorbed after oral administration.

- Metabolism : The drug undergoes extensive hepatic metabolism, primarily converting into its active metabolite, diphenoxylic acid (difenoxine) .

- Protein Binding : It exhibits a high protein binding rate (74-95%), which influences its distribution and efficacy.

Efficacy in Specific Populations

Research has demonstrated the effectiveness of diphenoxylate in various clinical scenarios:

- ICU Patients : A study highlighted that diphenoxylate/atropine could be beneficial for critically ill patients with acute diarrhea, showing comparable results to loperamide across multiple trials .

- Pediatric Applications : In children with chronic diarrhea due to functional gastrointestinal disorders, diphenoxylate has been used effectively under strict medical supervision to manage symptoms .

Long-Term Use Considerations

While diphenoxylate can be effective for managing diarrhea, long-term use poses risks such as dependency. Therefore, it should be monitored closely by healthcare providers .

Summary Table of Applications

Mécanisme D'action

Le chlorhydrate de diphénoxylate agit en ralentissant les contractions intestinales, ce qui permet à l’organisme de consolider le contenu intestinal et de prolonger le temps de transit. Cette action est médiée par l’activation des récepteurs opioïdes du système nerveux entérique, qui inhibe la libération d’acétylcholine et diminue le péristaltisme. La présence d’atropine dans les formulations combinées contribue à prévenir l’abus et le surdosage .

Composés similaires :

Lopéramide : Un autre antidiarrhéique opioïde ayant un mécanisme d’action similaire mais qui ne traverse pas la barrière hémato-encéphalique.

Difénoxine : Un métabolite du diphénoxylate ayant des propriétés similaires et utilisé de la même manière en association avec l’atropine.

Bézafibrate : Bien qu’il ne s’agisse pas d’un opioïde, il présente des similitudes structurelles et est utilisé dans différents domaines thérapeutiques.

Unicité : Le chlorhydrate de diphénoxylate est unique en son association avec l’atropine, ce qui réduit considérablement le potentiel d’abus. Sa capacité à traverser la barrière hémato-encéphalique, bien que faible, le distingue d’autres antidiarrhéiques comme le lopéramide .

Comparaison Avec Des Composés Similaires

Loperamide: Another opioid antidiarrheal agent with a similar mechanism of action but does not cross the blood-brain barrier.

Difenoxin: A metabolite of Diphenoxylate with similar properties and used similarly in combination with atropine.

Bezafibrate: Though not an opioid, it has structural similarities and is used in different therapeutic areas.

Uniqueness: Diphenoxylate Hydrochloride is unique in its combination with atropine, which significantly reduces the potential for abuse. Its ability to cross the blood-brain barrier, albeit weakly, distinguishes it from other antidiarrheal agents like Loperamide .

Activité Biologique

Diphenoxylate hydrochloride is a synthetic opioid derivative primarily used as an antidiarrheal agent. Its biological activity is primarily mediated through its action on the central and enteric nervous systems, impacting gastrointestinal motility and secretions. This article explores the mechanisms of action, pharmacokinetics, clinical implications, and case studies related to this compound.

Diphenoxylate acts as an opioid agonist , specifically targeting the mu-opioid receptors in the enteric nervous system. This interaction leads to:

- Inhibition of Acetylcholine Release : By acting on presynaptic opioid receptors, diphenoxylate inhibits acetylcholine release, reducing intestinal motility and prolonging gastrointestinal transit time .

- Reduction of Fluid Secretion : It decreases epithelial secretion of fluids and electrolytes, enhancing absorption in the intestines .

- CNS Effects : While therapeutic doses do not produce analgesic effects like morphine, higher doses can lead to central nervous system effects such as euphoria .

Pharmacokinetics

The pharmacokinetic profile of diphenoxylate is characterized by:

- Absorption : Linear absorption with a bioavailability of approximately 90% for tablet formulations. Peak plasma concentrations are reached around 2 hours post-ingestion .

- Metabolism : Rapidly metabolized to diphenoxylic acid, its active metabolite, via ester hydrolysis. This metabolite is primarily responsible for its therapeutic effects .

- Excretion : About 14% of diphenoxylate and its metabolites are eliminated in urine, with 49% excreted in feces over four days. The elimination half-life of diphenoxylic acid is approximately 12 to 14 hours .

Clinical Implications

Diphenoxylate is commonly prescribed for treating acute and chronic diarrhea. However, its potential for misuse and overdose necessitates careful monitoring. The combination with atropine serves to deter misuse due to the unpleasant side effects of atropine at higher doses .

Case Studies

Several case studies highlight the risks associated with diphenoxylate:

- Pediatric Overdose Case :

- Seizures Post-Overdose :

Research Findings

Recent studies have explored the broader implications of diphenoxylate use:

- Impact on Gut Motility : Research indicates that diphenoxylate significantly affects gastrointestinal motility parameters in animal models, contributing to constipation when administered chronically .

- Biological Activity in Drug Dependence : Diphenoxylate has been investigated for its potential role in managing withdrawal symptoms during narcotic detoxification due to its opioid-like properties .

Propriétés

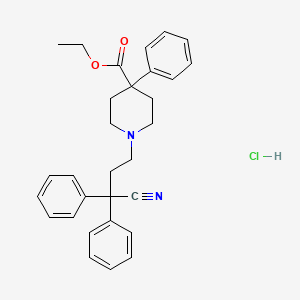

IUPAC Name |

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTAFWKOISOCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

915-30-0 (Parent) | |

| Record name | Diphenoxylate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047843 | |

| Record name | Diphenoxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-80-8 | |

| Record name | Diphenoxylate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoxylate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenoxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENOXYLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24OD7YW48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.